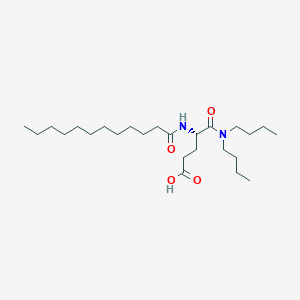

Lauroyl glutamic dibutylamide

Description

Properties

CAS No. |

59274-86-1 |

|---|---|

Molecular Formula |

C25H48N2O4 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(4S)-5-(dibutylamino)-4-(dodecanoylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C25H48N2O4/c1-4-7-10-11-12-13-14-15-16-17-23(28)26-22(18-19-24(29)30)25(31)27(20-8-5-2)21-9-6-3/h22H,4-21H2,1-3H3,(H,26,28)(H,29,30)/t22-/m0/s1 |

InChI Key |

PKGIJUSIJXTQFL-QFIPXVFZSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)N(CCCC)CCCC |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)N(CCCC)CCCC |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)N(CCCC)CCCC |

Synonyms |

N-L-Glu-DBA N-lauroyl-L-glutamic acid di-n-butylamide |

Origin of Product |

United States |

Foundational & Exploratory

Lauroyl glutamic dibutylamide synthesis pathway and mechanism

Synthesis, Mechanism, and Process Control

Executive Summary

N-Lauroyl-L-glutamic acid di-n-butylamide (CAS: 63663-21-8), widely recognized as GP-1 , is a premier low-molecular-weight organogelator (LMWG). Unlike polymeric thickeners, GP-1 functions via the self-assembly of fibrous networks driven by intermolecular hydrogen bonding and van der Waals forces. This unique mechanism allows it to gel oils and non-polar solvents at concentrations as low as 0.5–2.0 wt%, making it critical in transdermal drug delivery, cosmetic formulations, and functional fluid engineering.

This guide details the two-phase synthesis of GP-1, prioritizing high regioselectivity and purity. The protocol moves beyond standard textbook descriptions, addressing the specific rheological challenges (e.g., premature gelling) that occur during the synthesis of self-assembling molecules.

Retrosynthetic Analysis & Strategy

The synthesis is designed to preserve the chiral integrity of the L-glutamic acid core while ensuring complete amidation of both the

The Strategic Pathway:

-

Phase I (N-Acylation): Selective acylation of the amine group of L-glutamic acid using Lauroyl Chloride under Schotten-Baumann conditions. This requires strict pH control to prevent di-acylation or hydrolysis.

-

Phase II (Bis-Amidation): Conversion of the dicarboxylic acid intermediate into the diamide using n-butylamine.

-

Critical Decision: We utilize a Thermal Azeotropic Dehydration method rather than carbodiimide coupling (DCC/EDC). While coupling agents are common in peptide synthesis, the thermal route in non-polar solvents minimizes byproduct contamination (urea derivatives) which are notoriously difficult to separate from the final gelator.

-

Figure 1: Retrosynthetic pathway for GP-1 synthesis.

Phase I: Synthesis of N-Lauroyl-L-Glutamic Acid

Objective: Create the hydrophobic core by attaching the C12 fatty acid chain to the amine of L-glutamic acid.

Materials

-

L-Glutamic Acid (99%+)[1]

-

Lauroyl Chloride (98%)

-

Sodium Hydroxide (NaOH), 20% aq. solution

-

Acetone / Deionized Water

-

Hydrochloric Acid (HCl), 6N

Protocol

-

Solubilization: In a 3-neck round-bottom flask equipped with a pH probe and mechanical stirrer, dissolve L-Glutamic acid (1.0 eq) in a mixture of Deionized Water and Acetone (1:1 v/v).

-

pH Adjustment: Add NaOH (20%) dropwise until the solution reaches pH 11–12 . The solution must remain homogenous.

-

Acylation (Schotten-Baumann):

-

Cool the reaction mixture to 5–10°C (ice bath).

-

Add Lauroyl Chloride (1.1 eq) dropwise over 60 minutes.

-

Simultaneously add NaOH (20%) to maintain pH between 10.5 and 12.5 .

-

Mechanism Note: If pH drops below 10, the amine becomes protonated (

), rendering it non-nucleophilic. If pH exceeds 13, lauroyl chloride hydrolyzes rapidly to lauric acid.

-

-

Completion: Allow to stir at room temperature for 2 hours.

-

Precipitation: Carefully acidify the solution with HCl (6N) to pH 1–2 while stirring vigorously. The N-Lauroyl-L-glutamic acid will precipitate as a white solid.

-

Purification: Filter the solid. Wash 3x with n-hexane to remove residual lauric acid (byproduct of chloride hydrolysis). Recrystallize from Acetone/Water if necessary.

Checkpoint: The intermediate should have a melting point of approx. 95–97°C .

Phase II: Amidation to Form GP-1

Objective: Convert the dicarboxylic acid into the dibutylamide. This step creates the hydrogen-bonding sites essential for gelation.

Materials

-

N-Lauroyl-L-Glutamic Acid (Intermediate from Phase I)[2][3][4]

-

n-Butylamine (99%)

-

Solvent: Toluene or Xylene (High boiling point required)

-

Apparatus: Dean-Stark trap (for water removal)

Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.

-

Charging: Add N-Lauroyl-L-Glutamic Acid (1.0 eq) and Toluene (concentration ~0.5 M).

-

Amine Addition: Add n-Butylamine (2.5 eq).

-

Note: Stoichiometry requires 2.0 eq, but 0.5 eq excess drives the equilibrium and compensates for volatility.

-

-

Reaction (Dehydration):

-

Heat the mixture to reflux (Toluene bp: 110°C).

-

Water generated by the amidation will azeotrope with toluene and collect in the Dean-Stark trap.

-

Continue reflux until water evolution ceases (approx. 4–6 hours).

-

-

Monitoring: Monitor via TLC or FTIR (disappearance of -COOH stretch at ~1710 cm⁻¹; appearance of Amide I/II bands).

-

Workup:

-

Cool the reaction mixture to 60°C.

-

Flash Distillation: Remove excess toluene and unreacted butylamine under reduced pressure.

-

The residue is the crude GP-1.

-

Purification & Characterization

The crude product often contains mono-amides (incomplete reaction) which disrupt gelation.

Purification Protocol:

-

Washing: Dissolve crude solid in warm methanol. Neutralize any residual amine with dilute HCl.

-

Recrystallization: This is difficult due to gelling.

-

Solvent System:Methanol/Water or Acetonitrile .

-

Dissolve GP-1 in boiling methanol. Add hot water until slightly turbid. Allow to cool very slowly to room temperature.

-

Alternative: Wash the solid vigorously with cold n-hexane (removes non-polar impurities) and cold water (removes salts/amine salts).

-

Characterization Data:

| Parameter | Specification | Method |

| Appearance | White powder or flakes | Visual |

| Melting Point | 148–152°C | DSC / Capillary |

| FTIR (Amide I) | 1630–1640 cm⁻¹ | ATR-FTIR |

| FTIR (Amide II) | 1550–1560 cm⁻¹ | ATR-FTIR |

| Solubility | Soluble in hot ethanol, toluene; Insoluble in water | Solubility Test |

| Gelation Test | Forms gel in Toluene at 1 wt% | Inversion Method |

Mechanistic Insight

The synthesis relies on Nucleophilic Acyl Substitution . The diagram below illustrates the electron flow for the critical amidation step (Phase II), where the amine nucleophile attacks the carbonyl carbon of the carboxylic acid (activated thermally or via intermediate anhydride).

Figure 2: Mechanistic flow of the thermal amidation reaction.

Why this structure gels: The resulting GP-1 molecule possesses a "Head-Tail" architecture. The long alkyl chain (Lauroyl) provides solvophobicity (hating the solvent), while the amide groups provide strong directional hydrogen bonding sites. These forces cause the molecules to stack into long, helical fibers that entrap the solvent, creating a macroscopic gel.[5]

References

-

Hanabusa, K., et al. (1999).[6] "Physical Gelation by Low Molecular-weight Compounds and Development of Gelators." Interdisciplinary Science.

-

Ajinomoto Co., Inc. (1997). "Process for the preparation of N-lauroyl-L-glutamic acid di-n-butylamide." Google Patents (CA2200036A1).

-

Sagamihara, K. (2022).[7] "Hydrogel Formation by Glutamic-acid-based Organogelator." PubMed.

-

PubChem. (n.d.). "N-Lauroyl-L-glutamic acid di-n-butylamide Compound Summary." National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CA2200036A1 - Process for the preparation of n-lauroyl-glutamic acid di-n-butylamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

Technical Guide: Physicochemical Properties and Applications of Lauroyl Glutamic Dibutylamide (LGDB)

Executive Summary

Lauroyl glutamic dibutylamide (LGDB), commonly recognized by its INCI name Dibutyl Lauroyl Glutamide or the trade designation GP-1 , is a low-molecular-weight organogelator (LMWG) of the amino acid type.[1] Unlike polymeric thickeners that rely on chain entanglement, LGDB functions via supramolecular self-assembly.[1] It creates highly transparent, hard, and thermally stable organogels in non-polar to moderately polar solvents (e.g., mineral oils, esters, and alcohols) at concentrations as low as 0.5–5.0 wt%.

This guide dissects the physicochemical architecture of LGDB, providing researchers with the mechanistic understanding required to engineer advanced transdermal delivery systems, cosmetic sticks, and structured oil phases.

Molecular Architecture & Self-Assembly Mechanism[1]

Chemical Structure

LGDB is an amphiphilic molecule derived from L-glutamic acid.[1] Its structure comprises three critical domains that dictate its gelling capability:

-

L-Glutamic Acid Core: Provides the chiral backbone and hydrogen-bonding sites.[1]

-

Lauroyl Tail (C12): A hydrophobic alkyl chain that promotes solubility in non-polar solvents via van der Waals interactions.

-

Dibutylamide Headgroup: Increases steric bulk and facilitates specific intermolecular hydrogen bonding.

-

IUPAC Name: (2S)-N,N'-dibutyl-2-(dodecanoylamino)pentanediamide[1][2][3]

-

Molecular Formula:

[1][2][3][5][6][7] -

Molecular Weight: 439.68 g/mol [1]

Supramolecular Assembly

The gelation mechanism is driven by the formation of a Self-Assembled Fibrillar Network (SAFIN).[1] Upon cooling from a sol state, LGDB molecules stack primarily through intermolecular hydrogen bonding between the amide (

This stacking is anisotropic (unidirectional), leading to the growth of high-aspect-ratio nanofibers.[1] These fibers entangle to form a 3D matrix that immobilizes the liquid solvent via capillary forces.

Figure 1: Step-wise supramolecular assembly of LGDB from monomeric solution to a 3D immobilized solvent network.[1]

Physicochemical Characterization

Solubility and Compatibility

LGDB exhibits "solubility-driven gelation."[1] It must be soluble at high temperatures (>90°C) but insoluble at room temperature to induce crystallization into fibers rather than macroscopic precipitation.[1]

Table 1: Solubility Profile & Gelation Capacity

| Solvent Class | Examples | Solubility (25°C) | Gelation Behavior |

| Hydrocarbons | Mineral Oil, Isododecane | Insoluble | Excellent Hard Gel |

| Esters | Isopropyl Myristate (IPM) | Insoluble | Transparent Gel |

| Alcohols | Ethanol, Propylene Glycol | Soluble/Partial | Weak Gel / Precipitate |

| Water | Water | Insoluble | None (Precipitates) |

| Silicones | Cyclopentasiloxane | Insoluble | Hazy Gel / Paste |

Thermal Properties

LGDB gels are thermoreversible .[1][8]

-

Melting Point (Pure Substance): 149–153°C.[1]

-

Gel-to-Sol Transition (

): Dependent on solvent and concentration.[1] Typically ranges from 80°C to 130°C. -

Note: The high

makes LGDB gels exceptionally stable in hot climates compared to wax-based systems.[1]

Rheological Profile

LGDB organogels are viscoelastic solids.

-

Storage Modulus (

): Typically -

Yield Stress: High yield stress allows suspension of particles (e.g., pigments, microspheres).

-

Thixotropy: Exhibits shear-thinning behavior but recovers structure rapidly upon cessation of shear, making it ideal for stick formulations (lipsticks, deodorants).[1]

Experimental Protocols

Protocol A: Preparation of LGDB Organogels

Objective: To create a standardized 2% w/w organogel in Mineral Oil for testing.

-

Weighing: Accurately weigh 0.20 g of LGDB and 9.80 g of Mineral Oil into a glass vial.

-

Dissolution (Critical Step):

-

Heat the mixture to 110–120°C using an oil bath or hot plate.

-

Why: You must exceed the melting point of the gelator crystals to ensure complete molecular dissolution (erasing thermal history).

-

Stir magnetically at 300 RPM until the solution is perfectly clear.

-

-

Cooling:

-

Remove from heat and allow to cool to room temperature (25°C) under static conditions.

-

Note: Rapid cooling (quenching) vs. slow cooling can alter fibril size and gel transparency.

-

Protocol B: Rheological Characterization (Oscillatory Sweep)

Objective: To determine the Linear Viscoelastic Region (LVR) and Gel Strength.

-

Equipment: Rheometer (e.g., TA Instruments DHR or Anton Paar MCR) with parallel plate geometry (25 mm, sandblasted to prevent slip).

-

Loading: Slice a disc of the pre-formed gel (from Protocol A) and load it onto the Peltier plate set to 25°C. Lower the geometry to a gap of 1000 µm.

-

Amplitude Sweep:

-

Frequency: Fixed at 1 Hz (6.28 rad/s).[1]

-

Strain: Ramp from 0.01% to 100%.

-

Analysis: Plot

and

-

-

Frequency Sweep:

-

Strain: Fixed at 0.1% (within LVR).

-

Frequency: Ramp from 0.1 to 100 rad/s.

-

Analysis: A true gel will show

across the entire frequency range, with both moduli being independent of frequency.

-

Figure 2: Standard rheological workflow for validating viscoelastic properties of LGDB organogels.

Pharmaceutical & Cosmetic Applications[3][8][9][10][11][12][13][14][15]

Transdermal Drug Delivery (TDDS)

LGDB is increasingly utilized in TDDS due to its ability to gel hydrophobic solvents that act as permeation enhancers.

-

Mechanism: The gel network creates a depot on the skin surface. The solvent (e.g., Isopropyl Myristate) diffuses out, carrying the Active Pharmaceutical Ingredient (API), while the LGDB network remains.

-

Occlusion: The film-forming nature of LGDB provides occlusion, increasing skin hydration and further aiding drug penetration.[1]

Stick Formulations

LGDB is the gold standard for clear sticks (deodorants, sunscreens).

-

Advantage: Unlike waxes (which are opaque due to crystallinity), LGDB fibers are smaller than the wavelength of visible light (<400 nm), resulting in optical clarity.

-

Stability: Maintains structural integrity at temperatures >50°C, preventing "sweating" or melting during transport.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 113401, Dibutyl lauroyl glutamide. Retrieved from [Link]

-

Ajinomoto Co., Inc. GP-1 (Dibutyl Lauroyl Glutamide) Technical Data Sheet.[1] (Industry Standard Reference for GP-1 properties).

-

Hanabusa, K., et al. (Various Years). Development of Low Molecular Weight Gelators.[9] (Foundational research on amino acid gelators).[1]

-

Cosmetic Ingredient Review (CIR). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. Retrieved from [Link][1]

-

UL Prospector. Gelatinization Agent GP-1 Product Profile. Retrieved from [Link][1]

Sources

- 1. N-Lauroyl-L-glutamic acid di-n-butylamide | C25H49N3O3 | CID 113401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Dibutyl lauroyl glutamide - Surfactant - 表面活性剂百科 [surfactant.top]

- 4. lookchem.com [lookchem.com]

- 5. EPI System Information for dibutyl lauroyl glutamide 63663-21-8 [thegoodscentscompany.com]

- 6. chembk.com [chembk.com]

- 7. DIBUTYL LAUROYL GLUTAMIDE [drugs.ncats.io]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and supramolecular self-assembly of glutamic acid-based squaramides - PMC [pmc.ncbi.nlm.nih.gov]

The Solid-State Landscape of Lauroyl Glutamic Dibutylamide: A Guide to Crystal Structure and Polymorphism

An In-Depth Technical Guide

Abstract

N-Lauroyl-L-glutamic acid dibutylamide (LGD) is a highly effective low-molecular-weight organogelator, prized for its ability to structure liquid oils into stable gels for applications ranging from cosmetics to pharmaceuticals. The performance of such functional ingredients is intrinsically linked to their solid-state properties, particularly their crystal structure and potential for polymorphism. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, characterizing, and controlling the polymorphic behavior of LGD. While exhaustive public crystallographic data on LGD is sparse, this paper establishes a first-principles, field-proven methodology for its solid-state characterization, empowering researchers to ensure the consistency, stability, and efficacy of their formulations.

Introduction: Beyond the Molecular Formula

N-Lauroyl-L-glutamic acid dibutylamide (CAS RN®: 63663-21-8) is a versatile amino acid derivative widely recognized for its exceptional gelling capabilities in non-polar media.[1][2] Its molecular structure, featuring a glutamic acid backbone with two amide linkages, a long lauroyl tail, and two butyl chains, facilitates self-assembly into three-dimensional fibrillar networks that immobilize the liquid phase.

However, the efficacy of a gelling agent is not solely dependent on its molecular structure. It is governed by the precise arrangement of molecules in the solid state—the crystal lattice. The ability of a compound to exist in two or more crystalline forms with different molecular arrangements is known as polymorphism . Each polymorph is a distinct solid material with unique physical properties, including:

-

Melting Point & Thermodynamic Stability: Different polymorphs will have different melting points and lattice energies.

-

Solubility & Dissolution Rate: The rate at which the gelling agent dissolves and self-assembles can vary.

-

Mechanical Properties: This can affect the firmness, texture, and stability of the resulting gel.

-

Crystal Habit: The external shape of the crystals can differ, impacting processing and formulation aesthetics.

Reported melting points for LGD show notable variation, with values cited from 150-152°C to 155-163°C.[1][3][4] This discrepancy is a strong indicator of potential polymorphism or differences in sample purity, underscoring the critical need for rigorous solid-state characterization. This guide outlines the essential experimental framework to investigate and control the polymorphic landscape of LGD.

Core Methodologies for Polymorph Characterization

A systematic investigation is required to identify and characterize potential polymorphs. The following techniques form the cornerstone of a comprehensive solid-state screening program.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the primary tool for screening polymorphism as it directly measures the heat flow associated with phase transitions as a function of temperature. A single, pure crystalline form will typically exhibit a sharp, single melting endotherm. The presence of multiple melting peaks, or solid-solid transitions prior to melting, is a strong fingerprint for polymorphism. Modulated DSC (MDSC) can further separate thermodynamic (heat capacity) and kinetic events, offering deeper insight into complex transitions.[5]

-

Sample Preparation: Accurately weigh 2-5 mg of LGD powder into a standard aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent any mass loss during heating. Prepare an empty, sealed pan to use as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 200°C).[6] A controlled heating rate is crucial for resolving thermal events.

-

Hold isothermally for 2 minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to 25°C to observe recrystallization behavior.

-

Perform a second heating scan under the same conditions to investigate melt-recrystallization phenomena and the stability of the initially formed polymorphs.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting, solid-solid transition) and exothermic (crystallization) events. Determine the onset temperature and enthalpy of fusion (ΔHfus) for each peak.

Data Presentation: Hypothetical DSC Data for LGD Polymorphs

| Property | Form I (Metastable) | Form II (Stable) |

| Appearance | Fine, less-ordered powder | Crystalline needles |

| Melting Onset (Tm) | ~151°C | ~160°C |

| Enthalpy of Fusion (ΔHfus) | Lower | Higher |

| Thermodynamic Relationship | Monotropic (converts to Form II upon heating) | Most stable form at all temperatures below melting |

Note: This data is illustrative. According to the Heat of Fusion Rule, the polymorph with the higher melting point and higher enthalpy of fusion is generally the more stable form.

Definitive Identification: Powder X-Ray Diffraction (PXRD)

Expertise & Causality: PXRD is the definitive technique for identifying crystalline polymorphs. Each polymorph has a unique crystal lattice, which acts as a three-dimensional diffraction grating for X-rays. This results in a characteristic diffraction pattern—a fingerprint of the specific crystalline form. Amorphous material, lacking long-range order, will produce a broad halo instead of sharp peaks.

-

Sample Preparation: Gently pack a sufficient amount of LGD powder onto a zero-background sample holder. A flat, even surface is critical for high-quality data. Avoid aggressive grinding, which can induce phase transformations.

-

Instrument Setup: Mount the sample holder in the diffractometer.

-

Data Acquisition:

-

Use a standard X-ray source (e.g., Cu Kα radiation).

-

Scan the sample over a relevant angular range (e.g., 2° to 40° 2θ).

-

Set an appropriate step size (e.g., 0.02°) and dwell time (e.g., 1 second/step) to ensure good signal-to-noise ratio.

-

-

Data Analysis: Compare the resulting diffractograms. Different peak positions (in ° 2θ) and relative intensities are conclusive evidence of different polymorphic forms.

Visualization: Polarized Light Microscopy (PLM)

Expertise & Causality: PLM is a rapid, powerful technique for visualizing crystal morphology (habit) and birefringence. Polymorphs often crystallize in different habits (e.g., needles vs. plates) due to their different internal lattice structures. Birefringence, the ability of a crystal to split light into two rays, is observed as vibrant interference colors under cross-polarized light and is a hallmark of crystalline, anisotropic materials.

-

Sample Preparation: Place a small amount of LGD powder on a microscope slide.

-

Solvent-Slurry Method: Add a drop of an appropriate non-solvent (e.g., silicone oil) and cover with a coverslip. This improves optical clarity.

-

Evaporative Crystallization: Alternatively, dissolve the LGD in a suitable solvent on the slide and allow the solvent to slowly evaporate to observe crystal growth directly.

-

Observation: View the slide under a polarized light microscope with the polarizers crossed. Rotate the stage to observe changes in brightness and color, which confirms crystallinity. Capture images of the distinct crystal habits.

Systematic Workflow for Polymorph Screening

A logical and efficient workflow is essential for a successful polymorph screen. The process begins with broad thermal screening and progresses to definitive structural identification of any unique forms discovered.

Caption: A systematic workflow for the identification and characterization of LGD polymorphs.

Controlling the Crystalline Form

The isolation of a specific, desired polymorph is paramount for consistent product performance. Polymorphic outcome is primarily influenced by crystallization kinetics and thermodynamics.

-

Solvent Choice: The polarity of the crystallization solvent and its ability to form hydrogen bonds with LGD can stabilize different molecular conformations, leading to different polymorphs. The use of acetone as a precipitating solvent in synthesis is a key control point.[1]

-

Cooling Rate & Supersaturation: Rapid cooling often traps kinetically favored, metastable polymorphs. Slower cooling allows the system to reach its thermodynamic minimum, favoring the most stable form.

-

Seeding: Introducing seed crystals of the desired polymorph into a supersaturated solution can direct the crystallization pathway, ensuring the formation of that specific form.

Conclusion

While N-Lauroyl-L-glutamic acid dibutylamide is a well-established gelling agent, a comprehensive understanding of its solid-state chemistry is essential for optimizing its function and ensuring batch-to-batch reproducibility. The variance in its reported physical properties strongly suggests the existence of polymorphism, a critical factor that governs the stability, mechanical properties, and ultimate performance of the final gel product.

By implementing a systematic characterization workflow centered on Differential Scanning Calorimetry, Powder X-Ray Diffraction, and Polarized Light Microscopy, researchers can effectively identify, characterize, and control the polymorphic forms of LGD. This expert-driven, methodological approach provides the authoritative grounding necessary for robust formulation development, quality control, and regulatory compliance, transforming potential solid-state variability from a liability into a controlled design parameter.

References

-

Molecular structures of a N-lauroyl-L-glutamic acid dibutylamide LGD,... - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

- Process for the preparation of n-lauroyl-glutamic acid di-n-butylamide. (n.d.). Google Patents.

-

N-Lauroyl-L-glutamic acid di-n-butylamide. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

-

N-Lauroyl-L-glutamic acid di-n-butylamide. (n.d.). CAS Common Chemistry. Retrieved February 22, 2026, from [Link]

-

LAUROYL-L-GLUTAMIC-ALPHA,GAMMA-DIBUTYLAMIDE. (n.d.). GIHI CHEMICALS CO.,LIMITED. Retrieved February 22, 2026, from [Link]

-

LAUROYL-L-GLUTAMIC-ALPHA,GAMMA-DIBUTYLAMIDE. (n.d.). ChemBK. Retrieved February 22, 2026, from [Link]

-

Molecular Products From the Thermal Degradation of Glutamic Acid. (2013). PubMed. Retrieved February 22, 2026, from [Link]

-

Differential scanning calorimetry of lauroyl diethanolamide, myristoyl... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Structural variability within, and polymorphic stability of, nano-crystalline molecular clusters of l-glutamic acid and D-mannitol, modelled with respect to their size, shape and 'crystallisability'. (n.d.). CrystEngComm (RSC Publishing). Retrieved February 22, 2026, from [Link]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). MDPI. Retrieved February 22, 2026, from [Link]

-

Examination of L-Glutamic Acid Polymorphs by Solid-State Density Functional Theory and Terahertz Spectroscopy. (2016). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Polymorphism in L-Glutamic Acid using Combined Cooling and Antisolvent Crystallization. (2024). AIJR Books. Retrieved February 22, 2026, from [Link]

-

Conformation of poly-L-glutamate is independent of ionic strength. (n.d.). PMC - NIH. Retrieved February 22, 2026, from [Link]

-

Study of L-glutamic Acid Influence on the Thermal Behaviour of Native Wheat Starch. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

- 1. CA2200036A1 - Process for the preparation of n-lauroyl-glutamic acid di-n-butylamide - Google Patents [patents.google.com]

- 2. N-Lauroyl-L-glutamic acid di-n-butylamide | C25H49N3O3 | CID 113401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 63663-21-8・Lauroyl-L-glutamic-α,γ-dibutylamide・129-03462・123-03465[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. chembk.com [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Supramolecular Architectonics of Lauroyl Glutamic Dibutylamide (LG-DBA) Organogels

Content Type: Technical Whitepaper & Experimental Guide Subject: N-Lauroyl-L-glutamic acid di-n-butylamide (LG-DBA / GP-1) Audience: Formulation Scientists, Supramolecular Chemists, and Drug Delivery Researchers[1]

Executive Summary & Core Mechanism

Lauroyl glutamic dibutylamide (LG-DBA) represents a premier class of Low Molecular Weight Gelators (LMWGs) .[1] Unlike polymeric gels that rely on covalent cross-linking or physical entanglement of long chains, LG-DBA forms organogels via a supramolecular self-assembly (SSA) mechanism.[1]

The gelation is driven by the hierarchical stacking of LG-DBA monomers into high-aspect-ratio nanofibers.[1] These fibers entangle to form a 3D solid-like network (SAFiN: Self-Assembled Fibrillar Network) that immobilizes the continuous liquid phase via capillary forces and surface tension.[1]

Key Technical Differentiator: The LG-DBA molecule is chiral and amphiphilic.[1] Its gelation capacity is not merely a solubility crash; it is a thermodynamically driven, thermally reversible phase transition dependent on specific intermolecular hydrogen bonding motifs.

The Molecular Architectonics

To master LG-DBA formulation, one must understand the functional tripartite structure of the molecule:

-

The L-Glutamic Acid Core: Provides the chiral center (L-enantiomer), which induces a helical twist in the resulting fibers. This chirality is essential for the formation of discrete fibers rather than non-specific amorphous precipitates.

-

The Amide Linkages (Headgroup): The molecule contains three amide groups. These are the "molecular glue." They facilitate directional intermolecular hydrogen bonding.

-

The Alkyl Chains (Tail): The lauroyl (C12) and dibutyl chains provide solvophilic interactions with the organic solvent, preventing crystallization and ensuring the network remains expanded within the liquid.

The Stacking Model

The accepted supramolecular model for LG-DBA is 1D-Intermolecular Hydrogen Bonding .[1]

-

Mechanism: Amide groups of one molecule bond with the amide groups of adjacent molecules.

-

Orientation: The molecules stack parallel to each other, often forming a lamellar bilayer structure within the fiber.

-

Result: This anisotropic growth leads to fibers that are micrometers long but only nanometers wide.

Visualization: The Self-Assembly Pathway

The following diagram illustrates the transition from monomeric solution to the gel state.

Caption: Hierarchical self-assembly of LG-DBA from isotropic monomers to a 3D Self-Assembled Fibrillar Network (SAFiN).

Thermodynamics & Phase Behavior

LG-DBA organogels are thermoreversible .[1] The transition from sol to gel occurs at the T_gel (Gelation Temperature), and the reverse at T_sol .[2]

Solubility Parameters

LG-DBA functions best in solvents with moderate polarity.[1]

-

Too Polar (e.g., Water): Insoluble.

-

Too Non-Polar (e.g., Hexane): Highly soluble (no gelation) or precipitates as crystals.

-

Ideal Range: Oils, esters, glycols, and alcohols.

Table 1: Solvent Compatibility & Gelation Potential

| Solvent Class | Examples | Gelation Behavior | Mechanism Note |

| Glycols | Propylene Glycol, Butylene Glycol | Excellent | High T_gel; strong H-bond network due to solvent polarity.[1] |

| Vegetable Oils | Soybean Oil, Olive Oil | Good | Forms translucent gels; van der Waals forces dominate solvent-fiber interaction.[1] |

| Esters | Isopropyl Myristate (IPM) | Good | Ideal for transdermal delivery; lower viscosity sol state. |

| Hydrocarbons | Mineral Oil, Squalane | Moderate | May require higher concentration; potential for syneresis (solvent leakage). |

| Alcohols | Ethanol, Isopropanol | Poor/Variable | Often soluble at RT; requires very high concentration or co-solvents. |

Experimental Protocol: Drug-Loaded Organogel

Objective: Create a 5% (w/w) LG-DBA organogel in Propylene Glycol (PG) loaded with a lipophilic API (Active Pharmaceutical Ingredient).

Safety: LG-DBA is generally non-toxic (used in cosmetics), but standard PPE is required.[1]

Materials

-

Gelator: N-Lauroyl-L-glutamic acid di-n-butylamide (GP-1).[1][3]

-

Solvent: Propylene Glycol (USP grade).

-

API: Model lipophilic drug (e.g., Ibuprofen, Ketoprofen).

Step-by-Step Methodology

Step 1: Solubilization (The "Sol" Phase)

-

Weigh the solvent (PG) into a glass vial.

-

Add LG-DBA (2-5% w/w) to the solvent.[1] Note: 2% is often the Critical Gelation Concentration (CGC), but 5% yields a robust vehicle.

-

Crucial Step: Heat the mixture to 90°C - 105°C in an oil bath or heating block.

-

Stir magnetically (approx. 300 rpm) until the solution is completely clear .

-

Why: Any undissolved micro-crystals will act as nucleation seeds, causing premature precipitation rather than a uniform fiber network.

-

Step 2: API Incorporation

-

If API is heat stable (>100°C): Add directly to the hot sol phase and stir until dissolved.

-

If API is heat sensitive: Cool the sol phase carefully to ~70°C (just above T_gel). Add API dissolved in a minimal amount of compatible solvent or add directly if it dissolves instantly.

-

Warning: Adding a cold solid API can shock-cool the surrounding liquid, causing local clumping.

-

Step 3: Controlled Cooling (The "Gel" Phase)

-

Remove the vial from heat.

-

Cooling Rate Control:

-

Standard Protocol: Allow to cool at room temperature (25°C) undisturbed. Do not stir during cooling.

-

Why: Shear forces during the sol-gel transition break the growing fibers, preventing network formation.

-

Step 4: Maturation

-

Allow the gel to rest for 24 hours.[4] The hydrogen bonding network continues to anneal and strengthen over time.

Structural Characterization Protocols

To validate the supramolecular structure, the following workflow is required.

Rheology (The Gold Standard)

-

Test: Oscillatory Frequency Sweep.

-

Parameters: Strain 0.1% (within Linear Viscoelastic Region), Frequency 0.1–100 rad/s.

-

Passing Criteria: Storage Modulus (

) must be significantly greater than Loss Modulus ( -

Yield Stress: Perform a stress ramp. The point where

crosses

FTIR Spectroscopy

-

Target: Amide I and Amide II bands.

-

Observation: Compare the spectra of the gel to the solution (in a non-interfering solvent like CCl4) or the solid powder.

-

Evidence: A shift in the Amide I peak to lower wavenumbers (e.g., from 1650 cm⁻¹ to 1630 cm⁻¹) indicates strong intermolecular hydrogen bonding.

Scanning Electron Microscopy (SEM)[1][4]

-

Preparation: Xerogel method.[4] The solvent must be removed without collapsing the structure (freeze-drying or supercritical CO2 drying is preferred over simple evaporation).

-

Observation: Look for a dense network of high-aspect-ratio fibers (width 20–200 nm).[1]

Visualization: Characterization Workflow[1][6]

Caption: Decision tree for validating the supramolecular integrity of LG-DBA organogels.

Applications in Drug Development

The supramolecular nature of LG-DBA offers distinct advantages for pharmaceutical applications:

-

Transdermal Delivery: The organogel acts as a permeation enhancer. The lipid-like nature of the gelator and the solvent (e.g., IPM or PG) disrupts the stratum corneum, facilitating drug entry.

-

Sustained Release: The drug molecules are trapped within the solvent pockets of the 3D network. Release is governed by diffusion through the tortuous path of the fibers.

-

Lipophilic Drug Solubilization: Many new chemical entities (NCEs) are poorly water-soluble.[1] LG-DBA allows them to be formulated in oils while maintaining a solid, spreadable dosage form.[1]

References

-

Hanabusa, K., et al. (1996). "Low Molecular Weight Gelators for Organic Fluids: Gelation Using a Family of Amino Acid Derivatives." Journal of the Chemical Society, Chemical Communications. Link

-

Ajinomoto Co., Inc. (2025). "GP-1: Amino Acid-Based Gelling Agent Technical Data Sheet." Ajinomoto Health & Nutrition.[6] Link

-

Suzuki, M., et al. (2003). "Supramolecular Hydrogels Formed by L-Lysine Derivatives." Chemistry Letters. Link[1]

-

Vintiloiu, A., & Leroux, J.C. (2008). "Organogels and their use in drug delivery." Journal of Controlled Release. Link

-

Sagalowicz, L., & Leser, M.E. (2010). "Delivery systems for liquid food products." Current Opinion in Colloid & Interface Science. Link

Sources

Methodological & Application

Application Note: Rheological Profiling of Lauroyl Glutamic Dibutylamide (LGDB) Organogels

Executive Summary & Scientific Context

Lauroyl glutamic dibutylamide (LGDB), commercially known as GP-1, represents a class of low-molecular-weight organogelators (LMWGs) that has revolutionized transdermal drug delivery and cosmetic formulation. Unlike polymeric gels that rely on chain entanglement, LGDB forms gels through the self-assembly of small molecules into a supramolecular 3D fibrillar network .

This mechanism relies heavily on non-covalent interactions—specifically intermolecular hydrogen bonding between amide groups and van der Waals forces between alkyl chains. Consequently, the macroscopic rheological properties are hypersensitive to thermal history and shear stress.

Why this protocol exists: Standard rheological methods often fail with LMWGs due to wall slip and thermal hysteresis. This guide provides a self-validating workflow to characterize the sol-gel transition, viscoelastic rigidity, and thixotropic recovery of LGDB gels, ensuring data integrity for regulatory submission and formulation stability.

The Mechanism of Gelation

To measure the gel, one must understand the network. LGDB does not "crosslink" in the chemical sense; it crystallizes into high-aspect-ratio fibers that entrap the solvent (e.g., propylene glycol, isostearyl alcohol).

Figure 1: Supramolecular Assembly Pathway

The following diagram illustrates the transition from isotropic solution to a structured gel network.

Caption: The thermodynamic progression of LGDB from solution to a self-assembled fibrillar network.

Sample Preparation: The "Hidden" Variable

Critical Insight: The cooling rate determines the fiber size. Fast cooling typically yields smaller crystals and a more translucent, stronger gel. Slow cooling can lead to large aggregates and opacity.

Protocol:

-

Dissolution: Mix LGDB (typically 1–5 wt%) in the solvent. Heat to 120–140°C (solvent dependent) under magnetic stirring until the solution is perfectly clear.

-

Transfer: Pre-heat the rheometer plates to the solution temperature to prevent "shock gelation" upon loading.

-

Loading: Pipette the hot solution onto the bottom plate. Trimming must be done immediately if the sample gels fast, or after a brief cooling period if it is slow.

-

In-situ Gelation: It is strictly recommended to gel the sample on the rheometer to avoid sample damage during transfer. Cool from 120°C to 25°C at a defined rate (e.g., 5°C/min) to standardize the thermal history.

Rheological Characterization Workflow

Equipment Setup:

-

Instrument: Stress-controlled Rheometer (e.g., TA Instruments DHR, Anton Paar MCR).

-

Geometry: 20mm or 40mm Sandblasted/Cross-hatched Parallel Plates .

-

Why? Organogels are prone to "wall slip," where the solvent lubricates the plate surface, causing an artificial drop in measured modulus. Rough surfaces engage the bulk network.

-

-

Gap: 500 µm to 1000 µm (ensure gap > 10x the max particle/aggregate size).

Experiment A: Amplitude Sweep (LVR Determination)

Purpose: To define the Linear Viscoelastic Region (LVR) where the gel structure is intact.

-

Frequency: Fixed at 1 Hz (6.28 rad/s).

-

Strain Ramp: 0.01% to 100%.

-

Temperature: 25°C.

-

Output: Plot Storage Modulus (

) and Loss Modulus ( -

Criterion: The LVR ends when

drops by 5% from its plateau value. Select a strain value within this plateau (e.g., 0.1%) for all subsequent tests.

Experiment B: Frequency Sweep (The "Fingerprint")

Purpose: To characterize the mechanical strength and time-dependent behavior.[1][2]

-

Strain: Constant (within LVR, e.g., 0.1%).

-

Frequency Range: 0.1 to 100 rad/s.[3]

-

Analysis:

-

If

and both are frequency-independent (flat lines), it is a Strong Gel . -

If

and

-

Experiment C: Temperature Ramp (Sol-Gel Transition)

Purpose: To determine the melting point (

-

Strain: 0.1% (LVR).

-

Frequency: 1 Hz.

-

Ramp: Heat from 25°C to 130°C at 2°C/min.

-

Identification: The crossover point where

is the transition temperature.

Experiment D: 3-Interval Thixotropy Test (3ITT)

Purpose: To simulate real-world application (e.g., injection through a syringe or spreading on skin) and measure structural recovery.

Protocol:

-

Interval 1 (Rest): Low shear (0.1% strain) for 60s. Baseline state.

-

Interval 2 (Destruction): High shear (100% strain or shear rate > 100

) for 30s. Simulates application. -

Interval 3 (Recovery): Low shear (0.1% strain) for 300s. Observation of rebuilding.

Figure 2: Rheological Decision Workflow

Caption: Step-by-step decision tree for validating LGDB gel mechanics.

Data Interpretation & Troubleshooting Guide

The following table summarizes typical values for a 2-5% LGDB in Propylene Glycol gel and common issues.

| Parameter | Typical Response | Interpretation | Troubleshooting (If deviating) |

| Indicates gel stiffness. Higher conc. = Higher | If | ||

| Viscous portion. | If | ||

| LVR Limit | 0.1% – 1.0% Strain | Brittle network. Breaks easily under strain. | If LVR is <0.01%: Gel is extremely brittle. Handle with care. |

| Recovery % (3ITT) | >80% within 60s | Fast thixotropic recovery (ideal for injectables). | If recovery is slow: Add co-solvent or adjust cooling rate. |

| 80°C – 110°C | High thermal stability compared to gelatin. | If |

References

-

Li, J. L., et al. (2005).[] "Architecture of a Biocompatible Organogel Formed by Gelation of a Small Molecule Organic Gelator." The Journal of Physical Chemistry B. Retrieved from [Link]

-

Murdan, S. (2005). "Organogels in drug delivery." Expert Opinion on Drug Delivery. Retrieved from [Link]

-

TA Instruments. (n.d.). Thixotropy Analysis Using a Rotational Rheometer. Retrieved from [Link]

-

Sahoo, S., et al. (2011). "Organogels: Properties and Applications in Drug Delivery."[3][5][6][7] Designed Monomers and Polymers. Retrieved from [Link]

Sources

- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 2. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. Technical Considerations, Applications, and Benefits of Organogels in Topical Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Supramolecular Oleogels for Hydrophobic Drug Delivery using Lauroyl Glutamic Dibutylamide (LGDA)

Application Note: AN-PHARM-2026-LGDA

Executive Summary

The delivery of hydrophobic (BCS Class II and IV) active pharmaceutical ingredients (APIs) remains a critical challenge in drug development due to poor aqueous solubility and bioavailability. Lauroyl glutamic dibutylamide (LGDA), commercially known as GP-1, is a low-molecular-weight organogelator (LMWG) derived from L-glutamic acid. Unlike polymeric gels, LGDA forms thermoreversible "physical" gels via supramolecular self-assembly.

This guide details the protocol for engineering LGDA-based oleogels. By immobilizing edible oils or biocompatible organic solvents, these systems provide a sustained release matrix for lipophilic drugs, protecting them from hydrolysis while maintaining a semi-solid state suitable for topical, transdermal, or oral delivery.

Scientific Foundation: The Mechanism of Gelation

LGDA functions not through polymer chain entanglement, but through the formation of a Self-Assembled Fibrillar Network (SAFIN) . Understanding this mechanism is vital for troubleshooting formulation failures.

Molecular Self-Assembly

LGDA possesses an amphiphilic structure with a polar amino acid head and hydrophobic alkyl tails. Upon heating and subsequent cooling in an apolar solvent:

-

Monomerization: At high temperatures (>80°C), LGDA exists as dissolved monomers.

-

Stacking: As the system cools, intermolecular hydrogen bonds form between the amide groups.

-

Fibrillation: These stacks grow unidirectionally into long fibers.

-

Entrapment: The fibers intertwine to form a 3D scaffold that immobilizes the solvent via capillary forces and surface tension.

Visualization of Mechanism

The following diagram illustrates the transition from monomer to gel network.

Figure 1: Mechanistic pathway of LGDA sol-gel transition. The critical step is the cooling-triggered hydrogen bonding which drives the formation of the SAFIN.

Materials and Selection Criteria

The Gelator: LGDA (GP-1)

-

Chemical Name: N-Lauroyl-L-glutamic acid di-n-butylamide.[1]

-

Role: Structure-forming agent.

-

Concentration Range: Typically 0.5% to 5.0% (w/w). Higher concentrations increase gel strength (G') and retard drug release.

The Solvent (Oil Phase)

The choice of solvent dictates the solubility of the hydrophobic drug and the thermal stability of the gel.

-

Isopropyl Myristate (IPM): Excellent skin penetration enhancer; ideal for topical/transdermal.

-

Medium Chain Triglycerides (MCT): High biocompatibility; ideal for oral formulations.

-

Propylene Glycol (PG): Often used as a co-solvent to modulate polarity.

The Model Drug

For validation, select a hydrophobic drug such as Ibuprofen or Indomethacin , or a lipophilic dye like Coumarin-6 for visualization.

Protocol 1: Formulation via Hot-Melt Process

Objective: Create a homogeneous, stable oleogel containing a hydrophobic drug.

Equipment Required[2][3][4][5]

-

Oil bath or hot plate with magnetic stirring (capable of 120°C).

-

Vials with screw caps (Teflon-lined).

-

Vortex mixer.[2]

Step-by-Step Methodology

-

Solvent Preparation:

-

Weigh the required amount of oil (e.g., IPM).

-

Dissolve the hydrophobic drug into the oil. Ensure complete dissolution before adding the gelator.

-

Expert Note: If the drug is heat-sensitive, determine its degradation temperature. LGDA requires high heat to dissolve; you may need to dissolve LGDA first, cool slightly (but above

), and then add the drug.

-

-

Gelator Addition:

-

Add LGDA (e.g., 20 mg for a 2% w/w gel in 1g oil) to the drug-oil solution.

-

-

Thermal Dissolution (The Critical Step):

-

Heat the mixture to 110°C - 120°C under continuous stirring (300 rpm).

-

Why this temp? Although LGDA might appear to dissolve at 80°C, microscopic "seeds" often remain. Heating to 120°C ensures total monomerization, preventing premature precipitation.

-

Maintain heat until the solution is crystal clear.

-

-

Controlled Cooling:

-

Remove from heat.

-

Option A (Fast Cooling): Place immediately in an ice bath (0°C). Result: Smaller fiber network, higher transparency, higher capillary pressure.

-

Option B (Slow Cooling): Allow to cool at room temperature (25°C). Result: Larger fiber aggregates, more opaque gel.

-

-

Self-Validation (The Inversion Test):

-

After 1 hour of equilibration, invert the vial.

-

Pass: No flow is observed.

-

Fail: Material flows or liquid weeps (syneresis).

-

Figure 2: Workflow for the "Hot-Melt" preparation of LGDA oleogels.

Protocol 2: Characterization & Release Profiling

Rheological Characterization

To confirm the "gel" status and mechanical strength.[2]

-

Instrument: Rheometer with parallel plate geometry (25 mm).

-

Test: Oscillatory Frequency Sweep (0.1 - 100 rad/s) at fixed strain (within Linear Viscoelastic Region, typically 0.1%).

-

Success Criteria: Storage Modulus (

) must be significantly higher than Loss Modulus (

In Vitro Drug Release (Franz Diffusion Cell)

Objective: Measure the controlled release rate of the drug from the gel matrix.

-

Membrane: Use a synthetic membrane (e.g., dialysis membrane, MWCO 12-14 kDa) soaked in receptor medium.

-

Donor Compartment: Load 0.5g of the LGDA Drug-Gel.

-

Receptor Compartment: Phosphate Buffered Saline (PBS) pH 7.4 + Solubilizer (e.g., 1% Tween 80 or SLS).

-

Expert Note: Hydrophobic drugs will not release into pure PBS. You must maintain "Sink Conditions" by adding a surfactant to the receptor fluid.

-

-

Sampling: Withdraw aliquots at 0.5, 1, 2, 4, 8, 12, and 24 hours. Replace with fresh medium.

-

Analysis: HPLC or UV-Vis spectrophotometry.

Data Presentation Template

Summarize your optimization data using the following structure:

| Formulation ID | LGDA Conc. (%) | Cooling Method | Gel Appearance | Yield Stress (Pa) | Release at 24h (%) |

| F1 | 1.0 | Ambient | Opaque | 50 | 85 |

| F2 | 2.5 | Ambient | Translucent | 210 | 60 |

| F3 | 5.0 | Ambient | Solid/Cloudy | 550 | 42 |

| F4 | 2.5 | Ice Bath | Transparent | 280 | 55 |

Troubleshooting & Expert Insights

-

Issue: Gel collapse (Syneresis) over time.

-

Cause: The SAFIN network is contracting and squeezing out the oil.

-

Solution: Increase LGDA concentration or add a co-gelator (e.g., 12-hydroxystearic acid) to reinforce the network.

-

-

Issue: Drug precipitation within the gel.

-

Cause: Drug concentration exceeds saturation in the oil phase at room temperature.

-

Solution: The gel does not increase drug solubility; it only immobilizes the solvent. Ensure the drug load is below its saturation point in the specific oil used.

-

-

Issue: Incomplete Dissolution.

-

Cause: Heating temperature too low (<100°C).

-

Solution: LGDA has a high melting point. Ensure the mixture reaches ~115°C-120°C briefly to destroy all crystal nuclei.

-

References

-

Ajinomoto Co., Inc. (n.d.). GP-1: Amino Acid-Based Gelling Agent Technical Data Sheet. Retrieved from

-

Hanabusa, K., et al. (1996). Low Molecular Weight Gelators for Organic Fluids: Gelation Using a Family of Amino Acid Derivatives. Chemistry Letters. Retrieved from

-

Vintiloiu, A., & Leroux, J. C. (2008). Organogels and their use in drug delivery -- A review. Journal of Controlled Release. Retrieved from

-

Sagai, H., et al. (2022). Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation. Journal of Oleo Science. Retrieved from

-

Debnath, S., et al. (2013). Applications of organogels in drug delivery. International Journal of Research in Pharmaceutical and Biomedical Sciences. Retrieved from

Sources

Application Note: Engineering Injectable Oleogels using Lauroyl Glutamic Dibutylamide (GP-1)

Executive Summary

This guide details the formulation of injectable oleogels utilizing N-Lauroyl-L-glutamic acid di-n-butylamide (commonly referred to as GP-1 ).[1] Unlike polymeric hydrogels, GP-1 oleogels rely on low-molecular-weight organogelators (LMWGs) to form supramolecular networks. These systems offer distinct advantages for hydrophobic drug delivery: high loading capacity, sustained release, and hydrolytic stability.

The core challenge in this application is balancing mechanical stability (to serve as a depot) with injectability (shear-thinning behavior). This protocol provides a validated workflow to engineer thixotropic oleogels that liquefy under needle shear and instantaneously recover their structure in situ.

Scientific Foundation: The Supramolecular Mechanism

The gelling capability of Lauroyl glutamic dibutylamide stems from its ability to self-assemble into a 3D fibrillar network via non-covalent interactions. Understanding this mechanism is crucial for troubleshooting phase separation or "blooming."

Mechanism of Action[2]

-

Hydrogen Bonding: The amide groups of the GP-1 molecule facilitate intermolecular hydrogen bonding, acting as the "glue" that stacks monomers into long fibers.

-

Van der Waals Forces: The alkyl chains (lauroyl tail and butyl head groups) interact with the apolar solvent (oil), promoting solubility while simultaneously driving the aggregation of the core into fibers.

-

Entrapment: These fibers intertwine to form a steric network that immobilizes the liquid oil via surface tension and capillary forces.

Visualization: Supramolecular Assembly Pathway

The following diagram illustrates the transition from monomeric dispersion to a structured gel network.

Figure 1: The thermodynamic transitions required to form a stable GP-1 oleogel network.

Materials and Equipment

Reagents

-

Gelator: N-Lauroyl-L-glutamic acid di-n-butylamide (GP-1).[1][] Purity >98% is critical to prevent crystallization defects.

-

Solvent (Oil Phase): Medium Chain Triglycerides (MCT) or pharmaceutical-grade Soybean Oil.

-

Note: MCT is preferred for initial optimization due to its low viscosity and high oxidation stability.

-

-

Active Pharmaceutical Ingredient (API): Hydrophobic drug (e.g., Steroids, Cannabinoids).

Equipment

-

High-Shear Mixer / Magnetic Stirrer: Capable of 500 RPM.

-

Temperature Control: Oil bath or programmable hotplate (Accuracy ±1°C).

-

Rheometer: Cone-and-plate geometry (e.g., 40mm, 2°) with Peltier temperature control.

-

Syringes: 1mL Luer-lock glass syringes.

-

Needles: 21G and 23G (standard for depot injections).

Protocol A: Aseptic Formulation (Hot Melt Process)

Objective: To create a sterile, homogeneous 5% (w/w) GP-1 oleogel.

Expert Insight: GP-1 has a high melting point (~160°C) but dissolves in oils at lower temperatures (90-120°C) due to solvation. Never overheat the oil beyond its smoke point.

Step-by-Step Methodology

-

Preparation of Oil Phase:

-

Weigh the required amount of MCT oil into a sterile glass beaker.

-

Begin heating to 110°C under moderate stirring (200 RPM).

-

Why 110°C? This ensures complete dissolution of GP-1 without degrading most oils.

-

-

Gelator Addition:

-

Slowly add GP-1 powder (5% w/w) to the hot oil.

-

Increase stirring speed to 400-500 RPM.

-

Maintain temperature at 110°C until the solution is optically clear . This typically takes 10-20 minutes.

-

Checkpoint: If the solution remains hazy, the gelator is not fully dissolved. Increase temp by 5°C increments, max 120°C.

-

-

API Incorporation (Thermolabile Handling):

-

Scenario A (Heat Stable API): Add directly at 110°C and stir for 5 mins.

-

Scenario B (Heat Sensitive API):

-

Turn off heat. Allow the solution to cool to 85°C .

-

Critical Window: You are approaching the sol-gel transition temperature (

).[3] -

Add API immediately and mix vigorously for 60 seconds.

-

-

-

Controlled Cooling (The Annealing Phase):

-

Transfer the hot sol into the final container (e.g., syringe barrel or vial).

-

Allow to cool to room temperature (25°C) undisturbed.

-

Caution: Rapid cooling (quenching) creates smaller, less organized fibers (more transparent, less rigid). Slow cooling creates thicker fibers (more opaque, higher rigidity). For injectables, passive room temp cooling is the standard balance.

-

Protocol B: Rheological Validation (Injectability)

Objective: To quantify the "Injectability" and "Depot Formation" capabilities using a rotational rheometer.

The Logic: An injectable gel must be thixotropic . It must behave like a liquid under high shear (injection) and a solid at rest (in the body).

Experimental Workflow: 3-Step Shear Recovery Test

-

Loading: Load the gel onto the rheometer plate (25°C or 37°C). Allow 5 mins for relaxation.

-

Step 1: Resting State (Simulation of storage):

-

Step 2: Injection State (Simulation of needle passage):

-

Shear Rate:

(or calculated based on needle gauge). -

Duration: 10 seconds.[5]

-

Metric: Measure Viscosity (

).

-

-

Step 3: Recovery State (Simulation of depot formation):

Visualization: Rheological Validation Workflow

Figure 2: The 3-Step Shear protocol determines if the oleogel can survive injection and reform a depot.

Data Analysis & Specifications

When characterizing your formulation, compare your results against these standard target ranges for a successful subcutaneous depot.

| Parameter | Test Method | Target Range | Relevance |

| Gelation Temp ( | DSC / Inverted Tube | 70°C - 90°C | Ensures gel remains solid at body temp (37°C). |

| Storage Modulus ( | Rheology (LVR) | 1,000 - 10,000 Pa | Sufficient stiffness to prevent migration from injection site. |

| Yield Stress | Stress Sweep | 50 - 200 Pa | Force required to initiate flow (plunger force). |

| Recovery Time | Step-Shear | < 2 minutes | Prevents "burst release" or leakage immediately post-injection. |

Troubleshooting Formulation Defects

Issue 1: Syneresis (Oil Leaking)

-

Cause: The fibrillar network is too weak to hold the oil volume.

-

Solution: Increase GP-1 concentration by 0.5% or cool the sample faster (ice bath) to create a tighter network mesh.

Issue 2: Blooming (Crystals on Surface)

-

Cause: GP-1 is recrystallizing out of the oil rather than forming a network.

-

Solution: The oil polarity is too high. Switch to a more non-polar oil (e.g., mix MCT with Mineral Oil) or add a co-gelator (e.g., GP-1 + EB-21).

Issue 3: Clogging the Needle

-

Cause: The gel is not shear-thinning sufficiently.

-

Solution: The gel is too brittle. Add a "plasticizer" like Polysorbate 80 (1-2%) to disrupt the hydrogen bonding slightly, making the gel more pliable under flow.

References

-

Ajinomoto Co., Inc. (2025).[1][7] GP-1 Technical Data Sheet: Dibutyl Lauroyl Glutamide. Retrieved from

-

Li, J. L., Liu, X. Y., Wang, R. Y., & Xiong, J. Y. (2005).[] Architecture of a biocompatible organogel formed by gelation of a small molecule organic gelator. Journal of Physical Chemistry B. Retrieved from

-

Vintiloiu, A., & Leroux, J. C. (2008). Organogels and their use in drug delivery—A review. Journal of Controlled Release. Retrieved from

-

Mao, L., et al. (2022). Rheology and Tribology of Ethylcellulose-Based Oleogels. MDPI. Retrieved from

-

ThermoFisher Scientific. (2023). Rheological characterization of semi-solid pharmaceutical formulations. Retrieved from

Sources

- 1. N-Lauroyl-L-glutamic acid di-n-butylamide | C25H49N3O3 | CID 113401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Methods To Assess Shear-Thinning Hydrogels for Application As Injectable Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. specialchem.com [specialchem.com]

Application Note: Development of Stimuli-Responsive Organogels using Lauroyl Glutamic Dibutylamide (LGDB)

[1]

Abstract & Introduction

Low-Molecular-Weight Gelators (LMWGs) represent a class of smart materials that self-assemble into fibrous networks (SAFiNs) via non-covalent interactions.[1][2] Among these, N-lauroyl-L-glutamic acid di-n-butylamide (LGDB) —commercially known as GP-1—stands out for its exceptional ability to gel a wide range of organic fluids at low concentrations.[1]

Unlike polymer gels driven by entanglement, LGDB gels are supramolecular. They are thermodynamically reversible, transitioning between sol and gel states based on thermal or chemical stimuli. This Application Note provides a rigorous protocol for synthesizing LGDB, forming organogels, and utilizing them for Phase-Selective Gelation (PSG) —a critical application for recovering oil from aqueous environments (e.g., oil spill remediation).

The Mechanism: Supramolecular "Lock and Key"

LGDB functions through a cooperative self-assembly mechanism:

-

Hydrogen Bonding: The amide groups in the glutamic acid core form an intermolecular hydrogen-bonding network.

-

Van der Waals Forces: The long alkyl chains (lauroyl and butyl groups) provide hydrophobic stabilization.

-

Chirality: The L-glutamic acid backbone induces a helical twist in the fibers, preventing crystallization and promoting entanglement into a 3D network.

Material Synthesis & Preparation

While LGDB is commercially available (e.g., Ajinomoto GP-1), in-house synthesis allows for derivative modification.[1] The following protocol utilizes the Aminolysis of Diesters , favored for its high yield and absence of difficult acid chloride intermediates.

Protocol A: Synthesis of LGDB

Objective: Synthesize N-lauroyl-L-glutamic acid di-n-butylamide from N-lauroyl-L-glutamic acid dimethyl ester.

Reagents:

Step-by-Step Procedure:

-

Charge: In a glass-jacketed reactor equipped with a reflux condenser and nitrogen inlet, dissolve 110 g of LGA-DME in 20 g of Methanol .

-

Addition: Meter in 110 g of n-butylamine (approx. 5 equivalents) over 30 minutes.

-

Reflux: Heat the mixture to reflux (~65°C) for 8 hours to ensure complete aminolysis.

-

Precipitation: Dissolve the reaction mass in an additional 100 g of methanol, then slowly add 400 g of water . The product will precipitate as a gelatinous white solid.

-

Purification (Acid/Base Wash):

-

Drying: Dry the white powder in a vacuum oven at 60°C for 24 hours.

-

Target Yield: ~70-80%

-

Melting Point: 149–153°C[6]

-

Gelation Protocol & Characterization

This section details how to form the gel and validate its physical properties.

Protocol B: Standard Gel Formation (Thermal Activation)

Objective: Determine the Minimum Gelation Concentration (MGC) and form a stable organogel.[1]

-

Weighing: Weigh LGDB powder into a screw-cap vial. Start with 1.0 wt% (e.g., 10 mg in 1 mL solvent).

-

Solvent Addition: Add the target organic solvent (e.g., Toluene, Mineral Oil, Isopropyl Myristate).

-

Heating (Sol State): Seal the vial and heat using a heat gun or oil bath to 80–100°C (or until the solid completely dissolves).

-

Critical Check: The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

-

-

Cooling (Gel State): Allow the vial to cool to room temperature (25°C) undisturbed.

-

Note: Rapid cooling (ice bath) creates smaller fiber domains (more transparent); slow cooling creates larger fibers (more opaque).

-

-

Validation: Perform the Inverted Vial Test . Invert the vial for 10 minutes. If no flow is observed, it is a gel (

).

Data: Minimum Gelation Concentrations (MGC)

LGDB is highly efficient.[1] Typical MGC values for common solvents are listed below:

| Solvent Class | Specific Solvent | MGC (wt%) | Gel Appearance |

| Aromatic | Toluene | 0.4 - 0.8 | Transparent |

| Aromatic | Xylene | 0.5 - 0.9 | Transparent |

| Aliphatic | Mineral Oil | 1.0 - 2.0 | Opaque / Translucent |

| Ester | Isopropyl Myristate | 1.5 - 2.5 | Translucent |

| Alcohol | Ethanol | > 5.0 | Precipitate (Poor Gelation) |

Technical Insight: LGDB struggles to gel short-chain alcohols (Ethanol/Methanol) because these polar protic solvents disrupt the intermolecular hydrogen bonding required for fiber formation.

Stimuli-Responsive Application: Phase-Selective Gelation

The most powerful application of LGDB is Phase-Selective Gelation (PSG) .[1] When added to a mixture of oil and water, LGDB selectively gels the oil phase, allowing it to be scooped out as a solid, leaving the water clean.

Protocol C: Oil Recovery from Biphasic Systems

Scenario: Simulating an oil spill recovery.

-

Preparation: Create a biphasic mixture: 5 mL Water (dyed Blue) + 5 mL Diesel/Toluene (dyed Red).

-

Doping: Add LGDB powder directly to the biphasic mixture at 2.0 wt% relative to the oil phase.

-

Trigger (Heat/Sonication):

-

Lab Scale: Heat the mixture to ~60°C (below water boiling, above gel transition) and vortex briefly to dissolve LGDB in the oil layer.

-

Field Scale (Concept): Use a carrier solvent (e.g., a concentrated LGDB solution in ethanol) that is sprayed onto the oil; the ethanol diffuses into the water, triggering the LGDB to gel the oil.

-

-

Rest: Allow to cool to room temperature.

-

Separation: The oil phase solidifies into a rigid puck. The water phase remains liquid.

-

Recovery: Remove the gelled oil mechanically.[1]

-

Recycling: Heat the gelled oil in a distillation apparatus to recover the oil and recycle the LGDB residue.

Visualizations & Pathways

Diagram 1: Synthesis and Self-Assembly Mechanism

This diagram illustrates the chemical synthesis and the subsequent supramolecular assembly into a SAFiN.[2]

Caption: Synthesis of LGDB via aminolysis followed by supramolecular assembly into a 3D gel network driven by hydrogen bonding.

Diagram 2: Phase-Selective Gelation Workflow

This workflow demonstrates the logic for separating oil from water using LGDB.[1]

Caption: Workflow for Phase-Selective Gelation (PSG) used in oil spill remediation and biphasic separation.

Rheological Validation (Quality Control)

To ensure scientific integrity, "gelation" must be defined quantitatively, not just visually.

-

Instrument: Stress-controlled Rheometer (e.g., Anton Paar or TA Instruments).

-

Geometry: Cone-and-plate or Parallel plate (sandblasted to prevent slip).

-

Test: Oscillatory Frequency Sweep (0.1 – 100 rad/s) at constant strain (within Linear Viscoelastic Region, typically 0.1%).

-

Criteria for Gel:

-

Storage Modulus (

) > Loss Modulus ( - is independent of frequency (flat plateau).

-

Phase angle (

) is near 0° (typically < 10°).

-

References

-

Hanabusa, K., et al. (1996). "Low Molecular Weight Gelators for Organic Fluids: Gelation using a Family of Amino Acid Derivatives." Journal of the Chemical Society, Chemical Communications.

-

Sagal, J., et al. (2020). "Amino Acid-Containing Phase-Selective Organogelators: A Water-Based Delivery System for Oil Spill Treatment." ACS Omega.

-

Ajinomoto Co., Inc. "Gelatinization Agent GP-1 Technical Data Sheet."[1] UL Prospector. [1]

-

Hoque, J., et al. (2014). "A new class of phase-selective synthetic β-amino acid based peptide gelator."[1][7] ChemPlusChem.

-

Lubrizol Patent. "Process for the preparation of N-lauroyl-L-glutamic acid di-n-butylamide."[1][3] US Patent 5792880A.

Sources

- 1. N-Lauroyl-L-glutamic acid di-n-butylamide | C25H49N3O3 | CID 113401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino Acid-Containing Phase-Selective Organogelators: A Water-Based Delivery System for Oil Spill Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5792880A - Process for the preparation of N-lauroyl-L-glutamic acid di-n-butylamide - Google Patents [patents.google.com]

- 4. CA2200036A1 - Process for the preparation of n-lauroyl-glutamic acid di-n-butylamide - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. echemi.com [echemi.com]

- 7. cris.bgu.ac.il [cris.bgu.ac.il]

Application Note: Cryo-TEM Visualization of Lauroyl Glutamic Dibutylamide (LGDB) Supramolecular Networks

Topic: Cryo-TEM sample preparation for imaging Lauroyl glutamic dibutylamide networks. Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Lauroyl-L-glutamic acid di-n-butylamide (LGDB), commercially known as GP-1 , is a Low Molecular Weight Gelator (LMWG) capable of forming highly entangled fibrillar networks in both organic solvents (organogels) and surfactant-mediated aqueous systems (hydrogels).[1] While LGDB is invaluable for drug delivery and cosmetic rheology modification, imaging its native supramolecular structure presents a paradox: the networks are stabilized by weak non-covalent interactions (hydrogen bonding, van der Waals forces) that are easily destroyed by the shear forces inherent to standard Cryo-TEM preparation (blotting).

This guide details a "Gel-on-Grid" methodology designed to preserve the 3D integrity of LGDB fibers. Unlike protein preparation, which prioritizes particle distribution, this protocol prioritizes network relaxation and thermal management to visualize the native mesh structure.

Material Science & Mechanism

To image LGDB, one must understand its assembly. LGDB molecules self-assemble via intermolecular hydrogen bonding between the amide groups and hydrophobic interactions of the alkyl chains.

-

The Challenge of Thixotropy: LGDB gels are thixotropic. High shear (pipetting/blotting) breaks the network into a sol state. Upon rest, the network reforms.

-

The Vitrification Trap: Standard Cryo-TEM involves blotting (high shear) followed immediately by plunging (vitrification). If the sample is plunged instantly after blotting, you image the broken sol state, not the gel network.

-

Solution: A Rest-Wait-Plunge protocol is required to allow on-grid network recovery.

Molecular Assembly Diagram

The following diagram illustrates the transition from monomeric sol to the fibrillar network required for imaging.

Figure 1: The structural lifecycle of LGDB during sample preparation. Note the critical "Recovery" loop required post-blotting.

Critical Experimental Parameters

| Parameter | Specification | Scientific Rationale |

| Grid Type | Quantifoil R 1.2/1.3 or R 2/2 (Copper or Gold) | Holey carbon provides support. Avoid continuous carbon, which induces surface-interaction artifacts. Gold grids reduce cryo-contraction movement. |

| Surface Treatment | Weak Glow Discharge (10-15s, 15mA) | LGDB is amphiphilic but often used in hydrophobic contexts. A surface that is too hydrophilic (strong plasma) causes the sample to spread too thin, destabilizing the mesh. |

| Sample Temp | Sample must be applied as a liquid sol. | |

| Chamber Temp | The sample must cool and gel on the grid before plunging. | |

| Humidity | 95-100% | Essential. Any evaporation during the "Recovery" phase alters the concentration (CGC) and induces salt artifacts. |

| Blot Force | Low (0 or 1 on Vitrobot) | Minimize mechanical shear. |

Detailed Protocol: The "Gel-on-Grid" Method

This protocol assumes the use of an automated plunge freezer (e.g., Thermo Fisher Vitrobot Mark IV) but is adaptable to manual plungers (Leica EM GP2).

Phase 1: Sample Preparation (Sol State)

-

Dissolution: Dissolve LGDB powder in the target solvent (e.g., water/surfactant mix, propylene glycol, or oil).

-

Note: LGDB typically requires heating to 80–100°C to fully dissolve.

-

-

Clarification: Vortex and centrifuge briefly while hot to ensure no undissolved crystals remain (these will break the grid carbon).

-

Thermal Equilibration: Maintain the sample at a temperature roughly 10°C above its gelation point (

) using a heat block. Do not let it gel in the tube.

Phase 2: Grid Preparation & Plunging

Goal: Apply as liquid, blot excess, allow network to reform, then freeze.

-

Setup:

-

Fill cryogen container with liquid nitrogen.

-

Liquefy ethane (or ethane/propane mix) in the central cup.

-

Set Vitrobot Chamber: Temp: 25°C (or room temp), Humidity: 100% .

-

-

Grid Loading:

-

Glow discharge the Quantifoil grid (Weak: 15s air plasma).

-

Load grid into tweezers and mount in the Vitrobot.

-

-

Application (The Critical Step):

-

Draw 3.0 µL of the hot/warm sol into a pipette.

-

Apply to the grid through the side port.

-

-

Blotting:

-

Wait Time (Pre-blot): 0 seconds (Apply and immediately blot to prevent premature gelling which leads to "clumping").

-

Blot Time: 2.0 – 3.0 seconds.

-

Blot Force: 0 (Gentle).

-

-

On-Grid Relaxation (The "Wait" Step):

-

Vitrification:

-

Plunge into liquid ethane.[5]

-

-

Storage: Transfer to grid box under liquid nitrogen.

Phase 3: Imaging Strategy (Low Dose)

LGDB fibers are beam-sensitive soft matter.

-

Microscope: 200kV or 300kV Cryo-TEM (e.g., Glacios, Krios, Talos).

-

Fluence (Dose): Total dose must be < 10-15 e⁻/Ų .

-

Observation: Higher doses will cause the fibers to "bubble" and melt, destroying the helical twist features.

-

-

Contrast Enhancement:

-

Defocus: Use higher defocus than usual (-2.5 to -4.0 µm) to generate phase contrast for the low-Z carbon/nitrogen fibers.

-

Phase Plate: If available, a Volta Phase Plate (VPP) is highly recommended to visualize the fine strands (5-20 nm diameter) without excessive defocus.

-

Workflow Visualization

Figure 2: Optimized "Gel-on-Grid" workflow emphasizing the relaxation period post-blotting.

Troubleshooting & Artifacts

| Artifact | Appearance in TEM | Cause | Correction |

| Broken/Short Fibers | No network; isolated short rods aligned in one direction. | Shear damage from blotting without recovery time. | Increase the "Wait/Drain" time after blotting (Step 5). |

| Thick Ice / Black Areas | Electron beam cannot penetrate; no features visible. | Hydrophobicity of LGDB repels liquid from holes. | Increase Glow Discharge time slightly or add trace surfactant (if compatible). |

| Crystalline Ice | Sharp Bragg reflections; grainy background. | Evaporation during the "Relaxation" phase. | Ensure humidity is 100% . Check humidifier wicks. |

| "Bubbling" Fibers | Fibers look like strings of pearls or vanish. | Radiation damage.[2] | Reduce electron dose per frame. Use K3/Falcon counting modes. |

References

-

Cui, J., et al. (2010). Morphology and Gelation Mechanism of a Low Molecular Weight Gelator. Langmuir. Link

-

Danino, D. (2012). Cryo-TEM of Soft Matter: A Guide to the Technique and its Applications. Current Opinion in Colloid & Interface Science. Link

-

Terech, P., & Weiss, R. G. (1997). Low Molecular Mass Gelators of Organic Liquids and the Properties of their Gels. Chemical Reviews. Link

-

Patterson, J. P., et al. (2014). Cryo-TEM of Supramolecular Polymers and Hydrogels. Polymer Chemistry. Link

-

Thermo Fisher Scientific. Vitrobot Mark IV User Manual: Operation Guidelines for Viscous Samples. Link

Sources

Troubleshooting & Optimization

Controlling the viscosity and thixotropy of Lauroyl glutamic dibutylamide gels

A Guide for Researchers, Scientists, and Drug Development Professionals